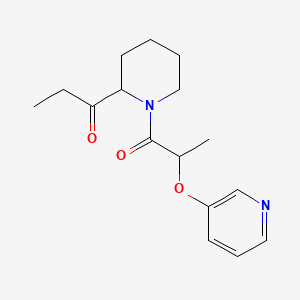
3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an oxane ring, a piperidine ring, and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the Propanone Moiety: The propanone group can be introduced through a Friedel-Crafts acylation reaction or by using a suitable ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the propanone moiety.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The oxane and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry
Materials Science:
Wirkmechanismus
The mechanism of action of 3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-2-one: Similar structure but with a different position of the ketone group.
3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)butan-1-one: Similar structure but with an extended carbon chain.
Uniqueness
3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-2-15(18)14-5-3-4-9-17(14)16(19)8-12-21-13-6-10-20-11-7-13/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXXJTLUAVXPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCN1C(=O)CCOC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-ethyl-1,3-thiazol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6971473.png)
![6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide](/img/structure/B6971475.png)
![4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B6971476.png)
![3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide](/img/structure/B6971479.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(2-methylpropyl)oxan-3-yl]butanamide](/img/structure/B6971505.png)

![2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide](/img/structure/B6971522.png)
![1-[2-(3-chloro-5-fluoroanilino)acetyl]-N-methyl-N-propan-2-ylpiperidine-4-carboxamide](/img/structure/B6971529.png)
![4-[4-[Methyl-(1-methylpyrazol-3-yl)sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B6971531.png)
![3-(2-chlorophenyl)-N-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6971545.png)
![2-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-6-yl)amino]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B6971557.png)
![3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B6971562.png)
![[2-[(1-Cyclopentylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6971564.png)

